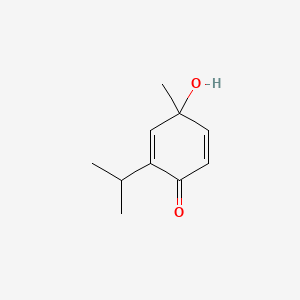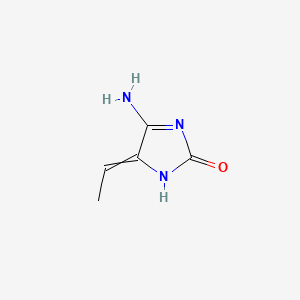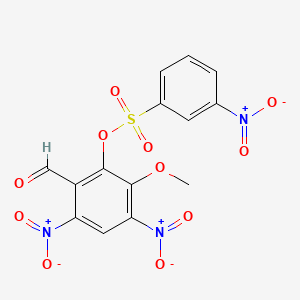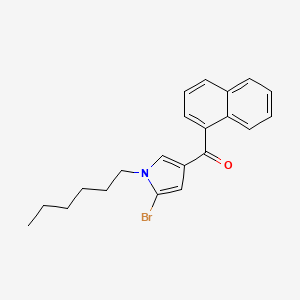
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves several steps. One common method includes the condensation of 1-naphthoyl chloride with 1-hexyl-2-bromopyrrole in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole has several applications in scientific research:
Biochemistry: The compound is used in proteomics research to study protein interactions and functions.
Pharmacology: It is investigated for its potential therapeutic effects in conditions like multiple sclerosis, schizophrenia, and anxiety.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves its interaction with cannabinoid receptors in the nervous system . It binds to these receptors, modulating their activity and influencing various physiological processes such as pain perception, inflammation, and neurotransmission . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to nociception and neuroinflammation .
Comparaison Avec Des Composés Similaires
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole is unique due to its specific structure and functional groups. Similar compounds include:
1-Hexyl-2-bromo-4-(1-naphthoyl)indole: Similar in structure but with an indole ring instead of a pyrrole ring.
1-Hexyl-2-bromo-4-(1-naphthoyl)benzene: Similar but with a benzene ring.
1-Hexyl-2-bromo-4-(1-naphthoyl)thiophene: Similar but with a thiophene ring.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C21H22BrNO |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(5-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-13-23-15-17(14-20(23)22)21(24)19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3 |
Clé InChI |
ACYOUYILTQRHQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


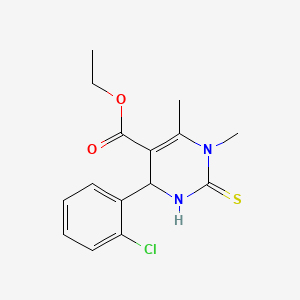

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
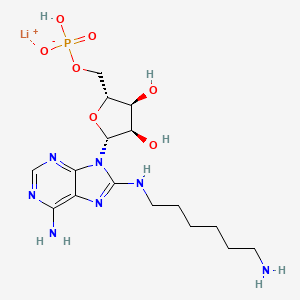
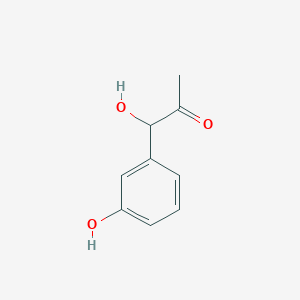
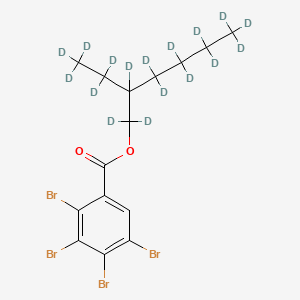
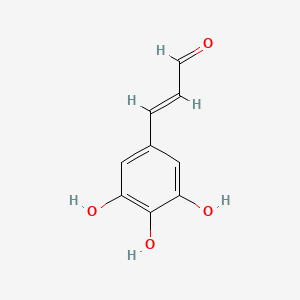
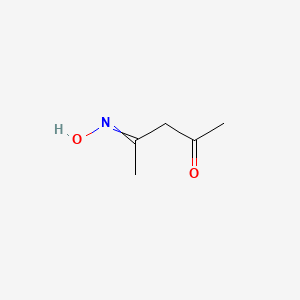
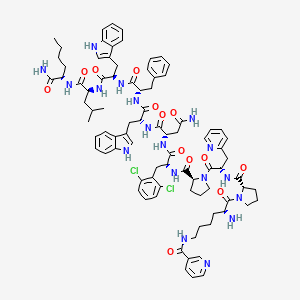
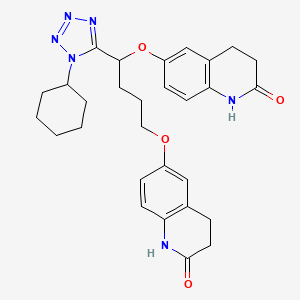
![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
